1-Dotriacontanol

Catalog No.
S591326
CAS No.
6624-79-9
M.F
C32H66O
M. Wt
466.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dotriacontanol

CAS Number

6624-79-9

Product Name

1-Dotriacontanol

IUPAC Name

dotriacontan-1-ol

Molecular Formula

C32H66O

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3

InChI Key

QOEHNLSDMADWEF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Pharmacology

Methods of Application: Policosanols are obtained from a variety of natural food sources, including beeswax, sugarcane, rice bran, and wheat germ . They are often used in food, dietary supplements, and pharmaceutical industries .

Results or Outcomes: Many researchers have reported that policosanols can decrease serum cholesterol . Others have failed to reproduce this effect, especially for policosanols extracted from dietary sources . The cellular mechanism which lowers serum-cholesterol levels has been proved as the inhibition of HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway .

Green Technology

Application Summary: Dotriacontanol is also found in waste products discarded from sugar mills . These waste products are considered good sources of policosanols and phytosterols, which have a cholesterol-lowering effect .

Methods of Application: A promising green technology, subcritical liquefied dimethyl ether extraction, is used to extract policosanols and phytosterols from these waste products . This method operates at a low pressure of 0.8 MPa .

Results or Outcomes: The extraction yield was found to be 7.4%, and the policosanol content was found to be 2888 mg/100 g in sugarcane leaves . The phytosterol content was highest in filter mud at 20,878.75 mg/100 g and lowest in sugarcane leaves at 10,147.75 mg/100 g .

Plant Growth Promotion

Application Summary: 1-Triacontanol has been highlighted as a plant growth promoter .

Methods of Application: 1-Triacontanol can be isolated from beeswax and germ oils . It is applied to plants to promote growth .

Results or Outcomes: The application of 1-Triacontanol has shown to promote plant growth . The exact mechanism and effectiveness vary depending on the plant species and environmental conditions .

Anti-inflammatory Substance

Application Summary: 1-Triacontanol has been identified as an anti-inflammatory substance .

Methods of Application: 1-Triacontanol can be isolated from beeswax and germ oils . It is used in the formulation of anti-inflammatory drugs .

Results or Outcomes: The application of 1-Triacontanol has shown to have anti-inflammatory effects . More research is needed to fully understand its mechanism and effectiveness .

1-Dotriacontanol, also known as dotriacontan-1-ol, is a long-chain primary fatty alcohol with the chemical formula C32H66OC_{32}H_{66}O and a molecular weight of approximately 466.87 g/mol. This compound is characterized by its ultra-long carbon chain, consisting of thirty-two carbon atoms, making it part of the fatty alcohol family. It is typically derived from natural sources, such as the Raphia hookeri plant, and is notable for its waxy texture and hydrophobic properties .

The exact mechanism by which Dotriacontanol influences plant growth remains under investigation. Here are some proposed mechanisms:

  • Membrane interaction: Dotriacontanol might interact with plant cell membranes, altering their fluidity and influencing nutrient uptake and signaling processes [].
  • Hormone modulation: It could potentially interact with plant hormones like auxin, affecting cell division, elongation, and other growth processes [].
  • Stress tolerance: Studies suggest Dotriacontanol might enhance plant defense mechanisms against environmental stresses such as drought or salinity [].
  • Toxicity: Research on Dotriacontanol's toxicity is limited. However, based on its structure, it is not expected to be highly toxic [].
  • Flammability: As a long-chain alcohol, Dotriacontanol is likely flammable, with a high flash point [].
  • Reactivity: Specific information on its reactivity with other chemicals is limited, requiring further investigation [].
Typical of fatty alcohols:

  • Hydrogenation: This reaction involves the addition of hydrogen to unsaturated fatty acids or their derivatives, converting them into saturated forms.
  • Esterification: 1-Dotriacontanol can react with acids to form esters, which are important in various applications, including cosmetics and pharmaceuticals.
  • Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

These reactions are crucial for modifying the compound's properties for specific applications .

1-Dotriacontanol exhibits various biological activities. Studies have indicated its potential in:

  • Antimicrobial properties: It has shown effectiveness against certain bacteria and fungi.
  • Wound healing: Some research suggests that it may promote skin regeneration and healing processes.
  • Anti-inflammatory effects: It may help reduce inflammation in biological systems.

These properties make 1-dotriacontanol a candidate for use in medicinal formulations and topical applications .

1-Dotriacontanol can be synthesized through several methods:

  • Reduction of Fatty Acids: This involves reducing long-chain fatty acids using reducing agents such as lithium aluminum hydride.
  • Hydrogenation of Fatty Aldehydes: The aldehyde form can be hydrogenated to yield the corresponding alcohol.
  • Natural Extraction: It can also be extracted from natural sources like Raphia hookeri, which contains significant amounts of this compound.

These methods allow for both synthetic and natural production of 1-dotriacontanol, catering to different industrial needs .

1-Dotriacontanol has diverse applications across various fields:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions due to its moisturizing properties.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for topical medications.
  • Food Industry: Occasionally used as a food additive or preservative due to its natural origin.

The versatility of this compound enhances its utility in both consumer products and industrial applications .

Research into the interactions of 1-dotriacontanol with other compounds has revealed:

  • Synergistic Effects: When combined with certain natural extracts, it may enhance antimicrobial efficacy.
  • Compatibility Studies: It is generally compatible with various cosmetic ingredients, making it suitable for formulation development.

These studies are essential for understanding how 1-dotriacontanol can be effectively used in combination with other substances in formulations .

Several compounds share structural similarities with 1-dotriacontanol. Here’s a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
1-TriacontanolC30H62OC_{30}H_{62}OShorter carbon chain (30 carbons)
1-TetratriacontanolC34H70OC_{34}H_{70}OLonger carbon chain (34 carbons)
1-HexacosanolC26H54OC_{26}H_{54}OShorter carbon chain (26 carbons)

1-Dotriacontanol's distinctiveness lies in its ultra-long carbon chain, which contributes to its unique physical and chemical properties compared to these similar compounds. Its longer chain length provides enhanced hydrophobic characteristics, making it particularly effective in various applications .

XLogP3

16

UNII

82J5YYF71H

Other CAS

6624-79-9

Wikipedia

Dotriacontanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

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